[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
CAS No.: 202207-24-7
Cat. No.: VC6653116
Molecular Formula: C4H4N6O
Molecular Weight: 152.117
* For research use only. Not for human or veterinary use.
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine - 202207-24-7](/images/structure/VC6653116.png)
Specification
CAS No. | 202207-24-7 |
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Molecular Formula | C4H4N6O |
Molecular Weight | 152.117 |
IUPAC Name | [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Standard InChI | InChI=1S/C4H4N6O/c5-1-2(6)8-4-3(7-1)9-11-10-4/h(H2,5,7,9)(H2,6,8,10) |
Standard InChI Key | AGBVWKLUWAKKKR-UHFFFAOYSA-N |
SMILES | C1(=NC2=NON=C2N=C1N)N |
Introduction
# Oxadiazolo[3,4-b]pyrazine-5,6-diamine: Structural Features, Synthetic Modifications, and Biological Implications Oxadiazolo[3,4-b]pyrazine-5,6-diamine is a heterocyclic organic compound characterized by a fused bicyclic core comprising an oxadiazole ring and a pyrazine ring. This scaffold has garnered significant attention in medicinal chemistry due to its unique electronic properties and potential as a mitochondrial uncoupler, particularly in the context of metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The compound’s structure allows for strategic modifications at the 5- and 6-positions, enabling structure-activity relationship (SAR) studies to optimize pharmacological activity.
Synthesis and Structural Modifications
The synthesis of oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives typically begins with the precursor 5,6-dichloro- oxadiazolo[3,4-b]pyrazine (7), prepared via cyclization of diaminofurazan (6) with oxalic acid under acidic conditions, followed by chlorination using . Subsequent nucleophilic aromatic substitution reactions introduce amines at the 5- and 6-positions:
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Symmetrical derivatives: Reaction of 7 with two equivalents of aniline or alkylamine yields compounds with identical substituents (e.g., 8a–8ag) .
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Unsymmetrical derivatives: Sequential substitution with different amines produces analogs with distinct groups at each position (e.g., 10b–10af) .
Key synthetic challenges include maintaining the electron-withdrawing nature of the core, which acidifies the aniline N-H protons (pKa ~7.4), enabling proton shuttle activity . Methylation of the aniline N-H (e.g., 8am) abolishes activity, confirming its critical role .
Structure-Activity Relationship (SAR) Studies
SAR studies focus on optimizing mitochondrial uncoupling activity, measured via oxygen consumption rate (OCR) in L6 myoblasts. The following trends emerge from symmetrical and unsymmetrical analogs :
Symmetrical Derivatives
Substituent Type | Example Entry | % BAM15 OCR | EC (μM) |
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Electron-donating (e.g., -OCH) | 8d | 45% | 10.1 ± 0.7 |
Electron-withdrawing (e.g., -CF) | 8m | 53% | 1.1 ± 0.2 |
Alkyl (e.g., -CH) | 8a | 20% | 45.0 ± 21.3 |
Symmetrical electron-withdrawing groups enhance potency (lower EC), while alkyl groups reduce efficacy . Polar substituents (e.g., -OH, -CN) are generally inactive .
Unsymmetrical Derivatives
Substituent Combination | Example Entry | % BAM15 OCR | EC (μM) |
---|---|---|---|
2-Fluoroaniline + 3-Fluoroaniline | 10b | 92% | 0.19 ± 0.03 |
4-Trifluoromethylaniline + 2-Fluoroaniline | 10v | 45% | 0.27 ± 0.05 |
Unsymmetrical analogs exhibit superior efficacy and potency compared to symmetrical counterparts, with 10b achieving submicromolar EC values . Meta-substituted electron-withdrawing groups (e.g., -F, -CF) are particularly favorable .
Mechanism of Mitochondrial Uncoupling Oxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives act as protonophores, shuttling protons across the inner mitochondrial membrane without depolarizing the plasma membrane . This dissipates the proton gradient, uncoupling oxidative phosphorylation and increasing energy expenditure. Key mechanistic insights include:
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Proton shuttle activity: The aniline N-H proton mediates proton transport, as methylation (8am) eliminates activity .
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Selectivity: Derivatives like 10b selectively target mitochondria, avoiding cytotoxicity associated with plasma membrane disruption .
Biological Applications and Future Directions
Preliminary studies highlight the therapeutic potential of these compounds in metabolic diseases:
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NASH treatment: 10b demonstrated a 2-fold increase in OCR in rat hepatocytes, mirroring BAM15’s efficacy .
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Obesity management: Mitochondrial uncouplers promote weight loss by increasing basal metabolic rate .
Future research should explore:
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Pharmacokinetic optimization: Improving oral bioavailability and tissue distribution.
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Toxicology profiles: Assessing long-term safety in preclinical models.
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Diverse substitutions: Investigating non-aniline derivatives to expand SAR.
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